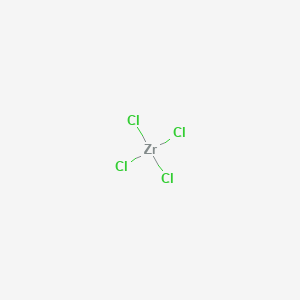
Zirconium tetrachloride
概要
説明
湿った空気中で急速に加水分解する白色の高融点固体として現れます 。この化合物は、他のジルコニウム化合物の前駆体として頻繁に使用され、さまざまな産業および科学的用途において重要な役割を果たしています。
2. 製法
合成経路と反応条件: 塩化ジルコニウム(IV)は、一般的に高温で塩素の存在下、酸化ジルコニウムを炭素で処理することによって合成されます。反応は以下の式で表すことができます。
ZrO2+2C+2Cl2→ZrCl4+2CO
あるいは、実験室規模の工程では、炭素と塩素の代わりに四塩化炭素を使用します。
ZrO2+2CCl4→ZrCl4+2COCl2
工業的生産方法: 工業的な設定では、塩化ジルコニウム(IV)は、四塩化ジルコニウムをマグネシウムで還元して金属ジルコニウムを生成するクロール法によって製造されます {_svg_2}.
反応の種類:
加水分解: 塩化ジルコニウム(IV)は、水が存在すると急速に加水分解し、ジルコニルクロリドを生成します。
ルイス酸反応: それはルイス酸として作用し、さまざまなルイス塩基と錯体を形成することができます。
還元: クロール法でマグネシウムを用いて金属ジルコニウムに還元することができます。
一般的な試薬と条件:
水: ジルコニルクロリドを生成する急速な加水分解。
ルイス塩基: Zr-Cl-Zr結合を切断することによる錯体の形成。
マグネシウム: クロール法で金属ジルコニウムに還元。
主要な製品:
ジルコニルクロリド: 加水分解によって生成されます。
金属ジルコニウム: マグネシウムとの還元によって生成されます。
科学的研究の応用
塩化ジルコニウム(IV)は、科学研究で幅広い用途があります。
化学: 他のジルコニウム化合物の合成のための前駆体として、および有機反応における触媒として使用されます。
生物学および医学: 薬物送達や歯科での用途を持つジルコニアベースのナノ材料の調製に使用されます.
作用機序
ルイス酸として、塩化ジルコニウム(IV)はルイス塩基から電子対を受け入れて安定な錯体を形成することによって効果を発揮します。 この特性により、さまざまな有機反応において効果的な触媒となり、遷移状態と中間体を安定化させることによって所望の生成物の形成を促進します .
類似の化合物:
- フッ化ジルコニウム(IV) (ZrF₄)
- 臭化ジルコニウム(IV) (ZrBr₄)
- ヨウ化ジルコニウム(IV) (ZrI₄)
比較:
- フッ化ジルコニウム(IV): 塩化ジルコニウム(IV)に似ていますが、フッ化物イオンが含まれています。光学材料やセラミックスに使用されます。
- 臭化ジルコニウム(IV): 構造は似ていますが、臭化物イオンが含まれています。塩化ジルコニウム(IV)に比べてあまり使用されていません。
- ヨウ化ジルコニウム(IV): ヨウ化物イオンを含み、化学気相堆積などの特殊な用途で使用されます。
塩化ジルコニウム(IV)は、その高い反応性と錯体を形成する多様性により、工業的および研究的な両方の設定において貴重な化合物です。
Safety and Hazards
Zirconium tetrachloride is corrosive to metals and can cause severe skin burns and eye damage . It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
将来の方向性
生化学分析
Biochemical Properties
Zirconium tetrachloride plays a significant role in biochemical reactions due to its Lewis acid properties. It interacts with various enzymes, proteins, and other biomolecules by accepting electron pairs from these molecules. This interaction can lead to the activation or inhibition of certain biochemical pathways. For instance, this compound has been shown to catalyze the reductive coupling of sulfonyl chlorides to disulfides and the chemoselective reduction of sulfoxides to thioethers .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key enzymes and proteins involved in these processes. For example, this compound has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to accept electron pairs allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. These interactions can result in alterations in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. High doses of this compound can lead to toxicity, affecting cellular function and overall health in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound within cells can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, with different effects observed in various subcellular compartments. These localization patterns can impact the compound’s overall biochemical activity and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: Zirconium(IV) chloride is typically synthesized by treating zirconium oxide with carbon in the presence of chlorine at high temperatures. The reaction can be represented as:
ZrO2+2C+2Cl2→ZrCl4+2CO
Alternatively, a laboratory-scale process uses carbon tetrachloride in place of carbon and chlorine:
ZrO2+2CCl4→ZrCl4+2COCl2
Industrial Production Methods: In industrial settings, zirconium(IV) chloride is produced through the Kroll process, which involves the reduction of zirconium tetrachloride with magnesium to produce metallic zirconium .
Types of Reactions:
Hydrolysis: Zirconium(IV) chloride undergoes rapid hydrolysis in the presence of water, forming zirconyl chloride.
Lewis Acid Reactions: It acts as a Lewis acid and can form complexes with various Lewis bases.
Reduction: It can be reduced to metallic zirconium using magnesium in the Kroll process.
Common Reagents and Conditions:
Water: Rapid hydrolysis to form zirconyl chloride.
Lewis Bases: Formation of complexes by cleaving Zr-Cl-Zr linkages.
Magnesium: Reduction to metallic zirconium in the Kroll process.
Major Products:
Zirconyl Chloride: Formed through hydrolysis.
Metallic Zirconium: Produced via reduction with magnesium.
特性
IUPAC Name |
tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNKXUFBGCUVQW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Zr, ZrCl4 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044142 | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium tetrachloride is a white lustrous crystalline solid. Used as a source of pure zirconium, as a tanning agent, in analytical chemistry and in treating textiles. Zirconium tetrachloride is decomposed by water. Corrosive to metals in the presence of moisture and to tissue., Dry Powder, Very hygroscopic lustrous solid; Decomposed by water; [Merck Index] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes 627.8 °F (USCG, 1999), 331 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposed by water to form ZrOCl2 and HCl, Reacts with water, Soluble in alcohol, ether | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.083 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.80 g/cu cm | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure (solid): 1 Pa at 117 °C; 10 Pa at 146 °C; 100 Pa at 181 °C; 1 kPa at 222 °C; 10 kPa at 272 °C; 100 kPa at 336 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lustrous monoclinic crystals, White monoclinic crystals; hygroscopic | |
CAS No. |
10026-11-6 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z88176T871 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
None, except under pressure, since it sublimes. (USCG, 1999), 437 °C (triple point) | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of zirconium tetrachloride?
A1: this compound is represented by the molecular formula ZrCl4, with a molecular weight of 233.04 g/mol.
Q2: What is the structure of this compound in its different states?
A2: [] In its solid state at 300 K, ZrCl4 forms infinite zigzag chains of edge-sharing ZrCl6 octahedra crystallizing in the orthorhombic space group Pca21. This structure remains stable across a temperature range of 100-300 K. In the liquid state, ZrCl4 exists as monomers in equilibrium with polymer-like (ZrCl4)n species. [] The gaseous phase exhibits an equilibrium between ZrCl4 monomers and dimers (Zr2Cl8).
Q3: How does the structure of this compound influence its reactivity?
A3: The Lewis acidity of ZrCl4 arises from the empty d orbitals of the zirconium atom. This electron deficiency allows it to readily accept electron pairs from Lewis bases, leading to the formation of adducts. The size of the zirconium atom and its ability to expand its coordination number further enhance its reactivity, enabling it to interact with a variety of ligands and catalyze various chemical transformations.
Q4: How does this compound behave in the presence of alcohols?
A4: [] this compound readily reacts with alcohols. For instance, with methanol, it forms an equimolar mixture of ZrCl2(OMe)·MeOH and ZrCl2(OMe)2. This reactivity towards alcohols can be used to prepare various zirconium chloride alkoxides through alcohol interchange reactions.
Q5: How is this compound utilized in organic synthesis?
A5: this compound serves as a versatile Lewis acid catalyst in various organic reactions:
- Transthioacetalization of Acetals: [] ZrCl4 efficiently catalyzes the conversion of acetals to their corresponding thioacetals with high chemoselectivity.
- Synthesis of Bis(indolyl)methanes: [] ZrCl4 enables the efficient synthesis of bis(indolyl)methanes by catalyzing the electrophilic substitution reaction of indole with aldehydes or ketones.
- Ether Synthesis: [] ZrCl4 can be used to synthesize both symmetrical and unsymmetrical ethers from secondary benzylic alcohols.
Q6: Can you describe the mechanism of this compound catalysis in any of these reactions?
A6: Let's take the example of transthioacetalization: ZrCl4 activates the acetal by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by a thiol. This coordination facilitates the formation of a hemiacetal intermediate, which further reacts with another thiol molecule to yield the final thioacetal product.
Q7: What are the advantages of using this compound as a catalyst?
A7: this compound offers several advantages as a catalyst:
Q8: How is this compound used in the production of zirconium metal?
A8: [, ] this compound is a key precursor in the production of zirconium metal, particularly for nuclear applications. The most common method, the Kroll process, involves the reduction of ZrCl4 with magnesium metal at high temperatures.
Q9: What are some other industrial applications of this compound?
A9: Besides its role in zirconium metal production, ZrCl4 finds use in:
- CVD of ZrC Coatings: [] ZrCl4 is used as a precursor in chemical vapor deposition (CVD) to deposit zirconium carbide (ZrC) coatings. These coatings offer high hardness, wear resistance, and chemical inertness, making them valuable in cutting tools and nuclear fuel applications.
Q10: How is this compound used to prepare pillared clays?
A10: [] this compound plays a vital role in synthesizing pillared clays. When ZrCl4 is hydrolyzed in the presence of clay minerals like bentonite, it forms zirconium polycations that intercalate between the clay layers. These pillars increase the interlayer spacing, creating a porous structure with enhanced surface area and catalytic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





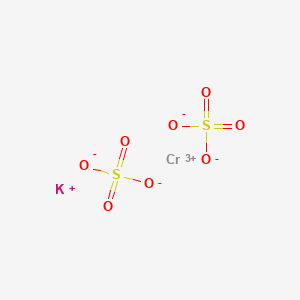

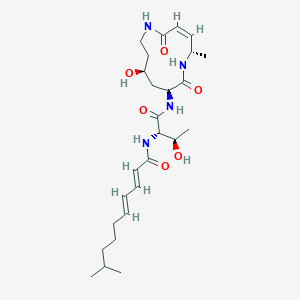
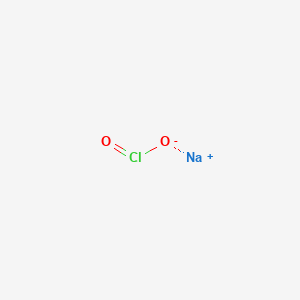

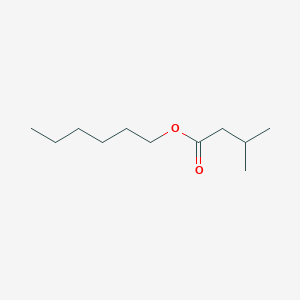




![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
